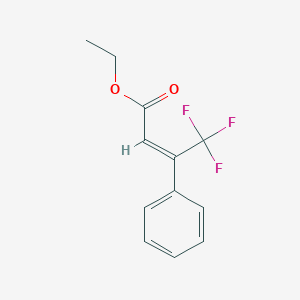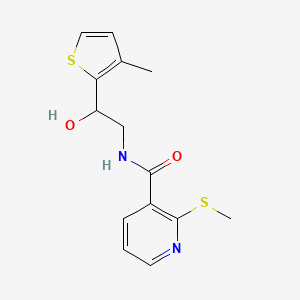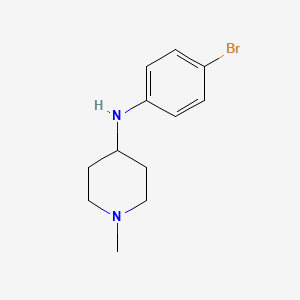
4-Bromo-2,6-difluoro-1-(benzyloxy)benzene
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “4-Bromo-2,6-difluoro-1-(benzyloxy)benzene” were not found, a related compound, pinacol boronic esters, has been synthesized using a catalytic protodeboronation approach . This method involves the use of a radical approach to achieve protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “4-Bromo-2,6-difluoro-1-(benzyloxy)benzene” consists of a benzene ring substituted with bromo, difluoro, and benzyloxy groups. The InChI code for this compound is 1S/C13H9BrF2O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2.Physical And Chemical Properties Analysis
“4-Bromo-2,6-difluoro-1-(benzyloxy)benzene” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- A method involving the treatment of bromo-(trifluoromethoxy)benzene derivatives with lithium diisopropylamide (LDA) at varying temperatures has been explored, demonstrating a pathway to generate various phenyllithium intermediates useful in further organic synthesis (Schlosser & Castagnetti, 2001).
Material and Chemical Properties
- Research on bromobenzene derivatives highlighted their potential in creating densely packed molecular layers, which could be relevant for material science applications. Specifically, studies on the interfacial self-assembly of bromobenzene derivatives on graphite surfaces show how molecular structure influences assembly patterns, which is crucial for nanotechnology and material sciences (Li et al., 2012).
Organometallic Synthesis
- The versatility of 1-Bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis has been documented, showcasing its utility in producing various organometallic intermediates (Porwisiak & Schlosser, 1996). This research indicates the broader applicability of bromo- and difluorobenzene derivatives in synthesizing complex organic compounds.
Novel Copolymerization Processes
- The copolymerization of novel trisubstituted ethylenes with vinyl benzene, including halogen and methoxy ring-substituted derivatives, has been studied to develop new materials with potential applications in various fields, including coatings and adhesives (Kharas et al., 2020).
Safety and Hazards
This compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-bromo-1,3-difluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHDYZBRIBFWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluoro-1-(benzyloxy)benzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide](/img/structure/B2774863.png)




![1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2774870.png)
![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole-2-thiol](/img/structure/B2774872.png)

![4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2774878.png)

![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2774880.png)


